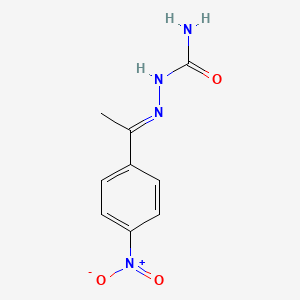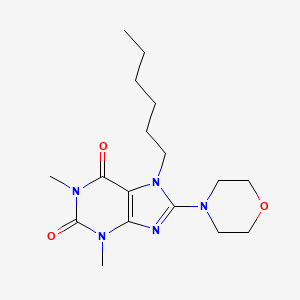
4'-Nitroacetophenone semicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Nitroacetophenone semicarbazone is an organic compound with the molecular formula C9H10N4O3. It is a derivative of acetophenone, where the acetophenone moiety is substituted with a nitro group at the para position and a semicarbazone group.
Scientific Research Applications
4’-Nitroacetophenone semicarbazone has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Medicinal Chemistry: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: It can be used in the development of new materials with specific properties.
Safety and Hazards
Future Directions
Acetophenone and its derivatives, including 4’-Nitroacetophenone semicarbazone, have been utilized in the synthesis of many heterocyclic compounds . They are analyzed as promising agrochemicals and useful scaffolds for drug research and development . This suggests potential future directions in the field of drug discovery and development.
Mechanism of Action
Target of Action
Related compounds such as 4-nitroacetophenone thiosemicarbazone have been studied and found to interact with epidermal growth factor receptors (egfr), polo-like kinase-1 (plk1), and vascular endothelial growth factor receptors (vegfr) . These proteins play crucial roles in cell proliferation and angiogenesis, making them potential targets for anticancer therapies .
Mode of Action
It is known that related compounds can bind to the amino acid residues of their target proteins, potentially inhibiting their function . This interaction could lead to changes in cellular processes, such as cell proliferation and angiogenesis .
Biochemical Pathways
Given the potential targets of related compounds, it is plausible that this compound could affect pathways related to cell proliferation, apoptosis, and angiogenesis .
Result of Action
Based on the potential targets of related compounds, it is plausible that this compound could inhibit cell proliferation and angiogenesis, potentially leading to the death of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
4’-Nitroacetophenone semicarbazone can be synthesized through the reaction of 4’-nitroacetophenone with semicarbazide. The reaction typically involves refluxing a mixture of 4’-nitroacetophenone and semicarbazide in methanol and distilled water in the presence of a few drops of glacial acetic acid . The reaction mixture is then allowed to cool, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for 4’-Nitroacetophenone semicarbazone are not well-documented, the general approach would involve scaling up the laboratory synthesis method. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4’-Nitroacetophenone semicarbazone can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Condensation: The semicarbazone group can undergo condensation reactions with aldehydes and ketones.
Common Reagents and Conditions
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) are commonly used for the reduction of the nitro group.
Substitution: Reagents like sodium methoxide (NaOCH3) can be used for nucleophilic aromatic substitution.
Condensation: Acidic or basic conditions can facilitate condensation reactions involving the semicarbazone group.
Major Products Formed
Reduction: 4’-Aminoacetophenone semicarbazone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Condensation: Hydrazones and other condensation products.
Comparison with Similar Compounds
Similar Compounds
4’-Nitroacetophenone thiosemicarbazone: Similar structure but with a thiosemicarbazone group instead of a semicarbazone group.
4’-Aminoacetophenone semicarbazone: Formed by the reduction of the nitro group to an amino group.
Acetophenone semicarbazone: Lacks the nitro substitution on the aromatic ring.
Uniqueness
4’-Nitroacetophenone semicarbazone is unique due to the presence of both the nitro and semicarbazone groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
[(E)-1-(4-nitrophenyl)ethylideneamino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O3/c1-6(11-12-9(10)14)7-2-4-8(5-3-7)13(15)16/h2-5H,1H3,(H3,10,12,14)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWIWSSRLKCYGQ-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)N)C1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)N)/C1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(6-Chloro-1H-indol-2-yl)methyl]but-2-ynamide](/img/structure/B2621473.png)

![2-[3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2621476.png)

![1-{1-[2-(4-Cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2621480.png)




![2-[6-(Azetidin-1-yl)pyridin-3-yl]ethan-1-amine](/img/structure/B2621487.png)


![3-(benzo[d][1,3]dioxol-5-yl)-5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole](/img/structure/B2621493.png)
